molecular formula C8H7ClF2O B3067978 2-(4-Chlorophenyl)-2,2-difluoroethanol CAS No. 207799-86-8

2-(4-Chlorophenyl)-2,2-difluoroethanol

Cat. No.: B3067978
CAS No.: 207799-86-8
M. Wt: 192.59 g/mol
InChI Key: KNXSIHRPENLRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,2-difluoroethanol is a fluorinated ethanol derivative featuring a 4-chlorophenyl substituent. Its molecular formula is C₈H₇ClF₂O, with a molecular weight of 192.59 g/mol. The hydroxyl group enables participation in hydrogen bonding, while the fluorinated carbon enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSIHRPENLRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,2-difluoroethanol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure the stability of the difluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are also common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-Chlorophenyl)-2,2-difluoroacetone or 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-2,2-difluoroethane.

    Substitution: Formation of compounds like 2-(4-Methoxyphenyl)-2,2-difluoroethanol or 2-(4-Cyanophenyl)-2,2-difluoroethanol.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and difluoro groups can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-(4-Chlorophenyl)-2,2-difluoroethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
This compound (Target) C₈H₇ClF₂O 192.59 4-Cl-phenyl Ethanol
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₇ClF₂NO 223.60 4-Cl, 2,5-diF-phenyl; NH₂ Aminoethanol
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol C₉H₉ClF₂O 206.62 4-Cl, 3-CH₃-phenyl Ethanol
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone C₉H₇ClF₂O 204.60 4-CH₃-phenyl; Cl, F on ketone Ketone
2,2-Difluoroethanol C₂H₄F₂O 82.05 None Ethanol
(R)-2-(1-Amino-7-bromo-4,4-difluoro-...)ethanol C₁₂H₁₃BrClF₄NO 384.59 Bromo, amino, tetrahydronaphthalene Ethanol

Physicochemical and Reactivity Comparisons

Polarity and Solubility
  • The target compound’s 4-chlorophenyl group increases hydrophobicity compared to 2,2-difluoroethanol , which lacks aromatic substituents.
  • The aminoethanol derivative exhibits higher polarity due to the NH₂ group, enhancing water solubility but reducing lipid membrane permeability.
Reactivity
  • The ketone derivative is more electrophilic than ethanol analogs, enabling nucleophilic additions (e.g., Grignard reactions). In contrast, the target’s hydroxyl group supports esterification or etherification.
  • The aminoethanol compound can undergo amide bond formation or act as a chiral building block in asymmetric synthesis.
Thermal Stability
  • Fluorine atoms in all compounds enhance thermal stability. The target and methyl-substituted analog are expected to have similar decomposition temperatures (~200–250°C), while the ketone may decompose at lower temperatures due to carbonyl reactivity.

Key Research Findings

  • Synthetic Accessibility : The target compound is more synthetically accessible than the brominated analog , which requires multi-step functionalization.
  • Metabolic Stability: Fluorine atoms in all compounds reduce oxidative metabolism, but the amino group in may introduce susceptibility to enzymatic deamination.

Biological Activity

2-(4-Chlorophenyl)-2,2-difluoroethanol, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, including case studies and research data, to provide a comprehensive overview of its biological implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H8ClF2O
  • Molecular Weight : 196.60 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC8H8ClF2O
Molecular Weight196.60 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as a ligand for specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways. This modulation can lead to various pharmacological effects, including:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular receptors involved in signaling pathways.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic processes.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antioxidant Activity : The compound exhibits potential in scavenging free radicals, which could be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Studies :
    • A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent.
  • Antimicrobial Activity :
    • Research conducted on various bacterial strains revealed that the compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria.
  • Cellular Studies :
    • In cellular assays, the compound was shown to influence cell proliferation and apoptosis pathways, suggesting a role in cancer research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
4-ChloroacetophenoneHalogenated ketoneAntimicrobial properties
1-(4-Chlorophenyl)ethanolAlcohol derivativeAntioxidant effects
N,N′-Bis(4-chlorophenyl)ureaUrea derivativeInhibits certain enzyme activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2,2-difluoroethanol
Reactant of Route 2
2-(4-Chlorophenyl)-2,2-difluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.